REACTION_CXSMILES
|
Br[CH2:2][C:3]#[N:4].[S:5]1[CH2:9][CH2:8][NH:7][C:6]1=[O:10]>CN(C=O)C>[O:10]=[C:6]1[N:7]([CH2:2][C:3]#[N:4])[CH2:8][CH2:9][S:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(NCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation
|
Type
|
ADDITION
|
Details
|
containing crude product
|
Type
|
CUSTOM
|
Details
|
in the next reaction
|
Name
|
|
Type
|
|
Smiles
|
O=C1SCCN1CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |